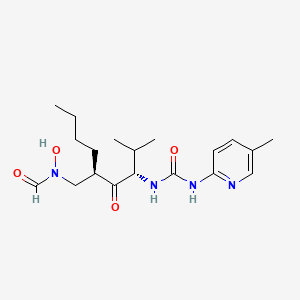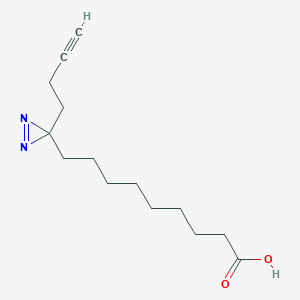
Iodocholesterol (131I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocholesterol, also known as 19-iodocholesterol or NP-59, is a derivative of cholesterol. It features an iodine atom at the C19 position and serves as a radiopharmaceutical. When the iodine atom is a radioactive isotope (such as iodine-125 or iodine-131), it becomes a valuable tool for imaging adrenal glands and diagnosing various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol involves introducing an iodine atom at the C19 position of cholesterol. Specific synthetic routes may vary, but a common approach includes halogenation of cholesterol using iodine reagents. The exact reaction conditions depend on the specific iodination method employed.
Industrial Production Methods: Iodocholesterol is primarily produced in research settings rather than large-scale industrial processes. Its radiolabeled form (iodine-131) is generated in specialized facilities for nuclear medicine applications.
Chemical Reactions Analysis
Types of Reactions: Iodocholesterol can undergo various chemical reactions, including:
Halogenation: The introduction of iodine at the C19 position.
Radioisotope Labeling: Incorporation of radioactive iodine isotopes (e.g., iodine-125 or iodine-131).
Iodine Sources: Iodine or iodine-containing compounds (e.g., iodine monochloride).
Solvents: Organic solvents (e.g., chloroform, dichloromethane).
Reaction Temperature: Typically at room temperature or slightly elevated.
Major Products: The primary product is iodocholesterol itself, with the iodine atom covalently bonded to the C19 carbon.
Scientific Research Applications
Iodocholesterol finds applications in:
Nuclear Medicine: As a radiotracer for imaging adrenal glands in conditions like Cushing’s syndrome, hyperaldosteronism, pheochromocytoma, and post-adrenalectomy remnants.
Research: Studying adrenal function and localization.
Mechanism of Action
Iodocholesterol’s mechanism involves:
Selective Uptake: It accumulates in adrenal cortex tissue due to its similarity to natural cholesterol.
Imaging: The emitted radiation (from iodine-131) allows visualization of adrenal tissue.
Comparison with Similar Compounds
While iodocholesterol is unique in its specific iodine placement, other radiolabeled steroids (e.g., 131I-norcholesterol) serve similar purposes.
Properties
CAS No. |
42220-21-3 |
|---|---|
Molecular Formula |
C27H45IO |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4 |
InChI Key |
FIOAEFCJGZJUPW-ODFYUTSGSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Key on ui other cas no. |
42220-21-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)



